molecular formula C15H16FN3O3 B2864256 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921582-80-1

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2864256
CAS No.: 921582-80-1
M. Wt: 305.309
InChI Key: JAIZNTWXCIWOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a pyridazine ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the fluorophenyl and methoxy groups. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The methoxy and propyl groups are introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-3-8-17-15(21)14-12(22-2)9-13(20)19(18-14)11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZNTWXCIWOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.